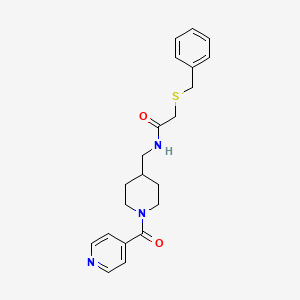
2-(benzylthio)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(benzylthio)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide" is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs, such as benzylpiperidin-4-yl and acetamide groups, which are relevant to the analysis of the compound . These compounds are of interest due to their biological activities, such as affinity for sigma receptors and potential anticonvulsant properties .
Synthesis Analysis
The synthesis of related compounds involves the formation of acetamide derivatives with various substitutions that affect their biological activity. For instance, a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives were synthesized and evaluated for their affinity at sigma1 and sigma2 receptors . Another study synthesized novel acetamides with a benzisothiazol moiety and evaluated their bioactivity against bacteria and algae . These methods could potentially be adapted for the synthesis of "this compound" by incorporating the appropriate thio and isonicotinoyl substituents.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for their biological activity. The crystal structure analysis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed that the conformation of the acetamide moiety and the angles between amide groups significantly influence the compound's properties . These structural insights are important for understanding how modifications to the molecular structure, such as the addition of a benzylthio group, might impact the biological activity of "this compound".
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of acetamide derivatives are not explicitly detailed in the provided papers. However, it can be inferred that reactions such as amide bond formation, aromatic substitution, and the introduction of various functional groups are key steps in the synthesis of these compounds . These reactions are likely relevant to the synthesis and further chemical manipulation of "this compound".
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The provided papers do not offer specific data on these properties for the compounds studied. However, the presence of hydrogen bonds and hydrophobic/hydrophilic areas in the crystal structures suggests that these compounds may have distinct solubility profiles and intermolecular interactions . These properties would be important to consider when analyzing "this compound" for potential applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation as Corrosion Inhibitors
A study focused on the synthesis of 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and their evaluation as corrosion inhibitors. These compounds were characterized and tested for their efficiency in preventing corrosion on steel surfaces in acidic and mineral oil mediums. The research highlights the potential application of such compounds in protecting materials against corrosion under various conditions (Yıldırım & Cetin, 2008).
Discovery of Clinical Candidates for Disease Treatment
Another study reported the identification of an aqueous-soluble potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, demonstrating significant selectivity and potential for the treatment of diseases involving ACAT-1 overexpression. This research illustrates the process of molecular design and optimization leading to the discovery of new therapeutic agents (Shibuya et al., 2018).
Antimicrobial Activity of Novel Derivatives
Research into the synthesis and evaluation of novel sulphonamide derivatives for antimicrobial activity revealed the potential of these compounds to act against various microbial strains. This work suggests the application of acetamide derivatives in developing new antimicrobial agents (Fahim & Ismael, 2019).
Synthesis and Characterization of Arylidene Compounds
A study on the synthesis of arylidene compounds from 2-iminothiazolidine-4-one derivatives, including preparation steps and antimicrobial activity assessments, highlights the chemical versatility and potential biological applications of these compounds (Azeez & Abdullah, 2019).
Eigenschaften
IUPAC Name |
2-benzylsulfanyl-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c25-20(16-27-15-18-4-2-1-3-5-18)23-14-17-8-12-24(13-9-17)21(26)19-6-10-22-11-7-19/h1-7,10-11,17H,8-9,12-16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEVNBINLONFGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CSCC2=CC=CC=C2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2,4-Dimethoxyphenyl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2540203.png)
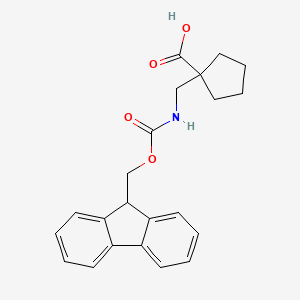
![N-(3-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2540208.png)

![N-cyclohexyl-2-(4-fluorobenzyl)-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2540210.png)
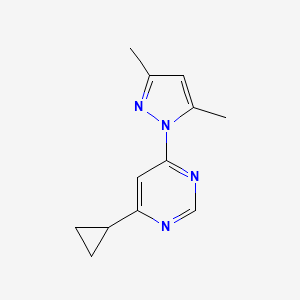

![9-hydroxy-2H,3H-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid](/img/structure/B2540216.png)
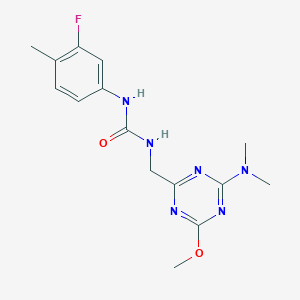
![N,N-diethyl-2-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B2540219.png)
![1-(2-sulfamoylphenyl)-3-[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]urea](/img/structure/B2540220.png)
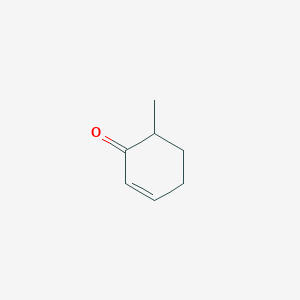
![2-Chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide](/img/structure/B2540223.png)